molecular formula C23H26ClN3O4 B2493773 1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one CAS No. 1903085-25-5

1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one

Cat. No.: B2493773
CAS No.: 1903085-25-5
M. Wt: 443.93
InChI Key: QQVKNQOYILHMRX-UHFFFAOYSA-N
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Description

1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one is a useful research compound. Its molecular formula is C23H26ClN3O4 and its molecular weight is 443.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Orthogonal Protection Strategies for Piperazines : A study by Clark and Elbaum (2007) discusses the synthesis of orthogonally protected piperazines, which are precursors to a variety of substituted piperazines, including those related to the chemical . This method highlights the versatility in synthesizing complex molecules for further pharmacological evaluation or material science applications R. Clark & D. Elbaum, 2007.

Pharmacological Research

  • σ1 Receptor Antagonists for Pain Management : Diaz et al. (2020) synthesized a series of pyrazoles leading to the identification of a σ1 receptor antagonist with significant potential in pain management, underscoring the importance of complex piperazines in developing new analgesics. The compound shows high aqueous solubility and metabolic stability across species, important attributes for clinical candidates J. Díaz et al., 2020.

Environmental Sensitivity and Material Science

  • Environmentally Sensitive Fluorophores : Hussein, El Guesmi, and Ahmed (2019) developed a simple protocol for synthesizing poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds, synthesized via a domino four-component condensation reaction, exhibit strong blue-green fluorescence emission, suggesting applications in materials science and environmental sensing E. Hussein, N. El Guesmi & Saleh A. Ahmed, 2019.

Antimicrobial and Antitumor Activities

  • Antitumor Activity Against Breast Cancer Cells : Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives with a piperazine amide moiety and evaluated their anticancer activities against MCF-7 breast cancer cells. Some derivatives showed promising antiproliferative effects, highlighting the therapeutic potential of such compounds in cancer treatment L. Yurttaş et al., 2014.

Green Chemistry and Organic Synthesis

  • Development of Green Chemistry : Liang, Guo, and Tong (2022) discuss the use of Achmatowicz rearrangement in green chemistry, providing a sustainable and safe approach to synthesizing fully functionalized six-membered heterocycles. This strategy emphasizes the importance of environmentally friendly methods in organic synthesis, potentially applicable to derivatives of the compound Lixin Liang, Lian-Dong Guo & Rongbiao Tong, 2022.

Mechanism of Action

While the mechanism of action for the specific compound you’re interested in is not available, tetrahydropyran derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, tetrahydropyran is flammable and can cause skin irritation .

Future Directions

The future directions in the field of tetrahydropyran derivatives research could involve the development of new synthetic methods and applications in drug synthesis .

Properties

IUPAC Name

1-[4-[4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O4/c1-16(28)17-2-4-19(5-3-17)26-8-10-27(11-9-26)23(29)18-14-21(24)22(25-15-18)31-20-6-12-30-13-7-20/h2-5,14-15,20H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVKNQOYILHMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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